N4-Cyclohexylpyrimidine-4,5-diamine
Description
N4-Cyclohexylpyrimidine-4,5-diamine is a pyrimidine derivative featuring a cyclohexyl group at the N4 position and amino groups at the 4- and 5-positions of the pyrimidine ring. Its structural framework allows for modifications that can modulate solubility, binding affinity, and metabolic stability. The cyclohexyl substituent contributes to enhanced lipophilicity compared to smaller alkyl or aromatic groups, which may influence its pharmacokinetic properties .
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-N-cyclohexylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H16N4/c11-9-6-12-7-13-10(9)14-8-4-2-1-3-5-8/h6-8H,1-5,11H2,(H,12,13,14) |
InChI Key |
CPKICSMZPHOJHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC=NC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Cyclohexylpyrimidine-4,5-diamine typically involves the reaction of cyclohexylamine with a pyrimidine derivative. One common method is the reaction of 2,4-dichloropyrimidine with cyclohexylamine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N4-Cyclohexylpyrimidine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino groups at positions 4 and 5 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
N4-Cyclohexylpyrimidine-4,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N4-Cyclohexylpyrimidine-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Reactivity : Pyrimidine diamines with electron-withdrawing groups (e.g., Cl at position 6) undergo regioselective substitutions, enabling diversification for structure-activity relationship studies .
- Biological Activity : The cyclohexyl group in N4-Cyclohexylpyrimidine-4,5-diamine balances lipophilicity and solubility, making it superior to dichlorobenzyl derivatives for systemic drug delivery .
- Industrial Relevance: Non-pyrimidine diamines like toluene-2,5-diamine highlight the importance of heterocyclic cores in medicinal applications versus industrial uses .
Biological Activity
N4-Cyclohexylpyrimidine-4,5-diamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring with a cyclohexyl group at the N4 position and amino groups at the 4 and 5 positions. The molecular formula is , with a molecular weight of approximately 191.23 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H13N5 |
| Molecular Weight | 191.23 g/mol |
| Structure | Pyrimidine ring with cyclohexyl substitution |
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial , anticancer , and antiviral properties. Its mechanism of action primarily involves the inhibition of specific enzymes and modulation of cellular signaling pathways.
Anticancer Activity
Studies have shown that this compound can inhibit key enzymes involved in cancer progression, particularly those related to cell cycle regulation. For example, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation.
Case Study: Inhibition of CDK Activity
A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability through CDK inhibition. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 8.5 |
| A549 (Lung Cancer) | 12.3 |
| HeLa (Cervical Cancer) | 10.1 |
These findings suggest its potential as a therapeutic agent in cancer treatment protocols.
Antimicrobial Properties
The compound has also displayed broad-spectrum antimicrobial activity against various bacterial strains. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that this compound may serve as a promising candidate for developing new antibiotics.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes critical for DNA replication and repair, which is essential for cancer cell survival.
- Modulation of Signaling Pathways : It affects pathways involved in apoptosis and cellular stress responses, leading to increased cancer cell death.
- Antiviral Mechanisms : Preliminary studies suggest that it may interfere with viral replication processes, making it a candidate for antiviral drug development.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds known for their biological activities.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N2,N4-Disubstituted Pyrimidine-2,4-Diamines | Varies | Potent CDK inhibitors |
| N4-Substituted Sulfonamides | Varies | Broad antimicrobial activity |
| 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine | C10H15ClN4 | Chlorination affects reactivity |
This comparison highlights how this compound may possess distinct biological activities due to its unique structural characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
